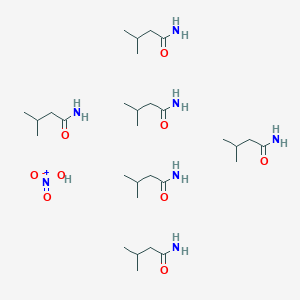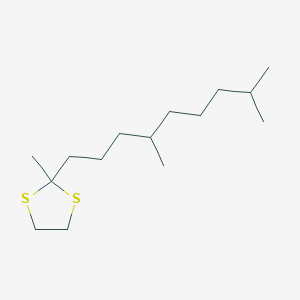![molecular formula C15H12N2O B14273728 3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine CAS No. 162969-98-4](/img/structure/B14273728.png)
3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-1H-[1,3]oxazino[4,5-c]acridine is a compound belonging to the class of acridine derivatives. These compounds are known for their diverse biological activities, including cytotoxic properties, making them potential candidates for anticancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine typically involves multi-step reactions. One common method includes the reaction of aryl glyoxal monohydrates with 5-methylisoxazol-3-amine and 4-hydroxyquinolin-2(1H)-one in the presence of a catalytic amount of DBU in a H2O/EtOH (1:1) mixture at 50°C .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-1H-[1,3]oxazino[4,5-c]acridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other complex molecules.
Biology: It has shown significant cytotoxic activity against various cancer cell lines.
Medicine: Its derivatives are being explored for their potential as anticancer agents.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine involves its interaction with DNA, leading to the inhibition of DNA replication and transcription. This interaction is facilitated by the planar structure of the acridine moiety, which allows it to intercalate between DNA base pairs . The compound also induces apoptosis in cancer cells through the activation of specific molecular pathways .
Comparison with Similar Compounds
3,4-Dihydro-1H-1,4-oxazino[4,3-a]indole: Known for its potential antidepressant activity.
1,3,4-Oxadiazole Derivatives: Known for their diverse biological activities, including antibacterial and anticancer properties.
Uniqueness: 3,4-Dihydro-1H-[1,3]oxazino[4,5-c]acridine is unique due to its specific cytotoxic properties and its ability to intercalate with DNA, making it a promising candidate for anticancer therapy .
Properties
CAS No. |
162969-98-4 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine |
InChI |
InChI=1S/C15H12N2O/c1-2-4-13-10(3-1)7-11-5-6-14-12(15(11)17-13)8-18-9-16-14/h1-7,16H,8-9H2 |
InChI Key |
ITPGTZCJANLRHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=CC4=CC=CC=C4N=C23)NCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



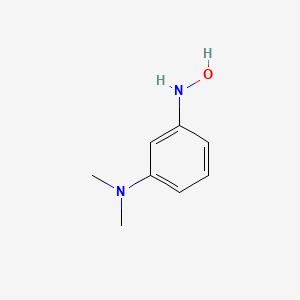
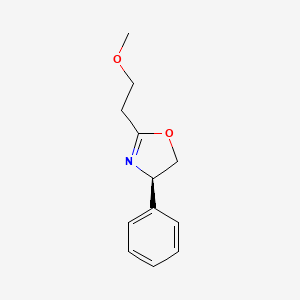
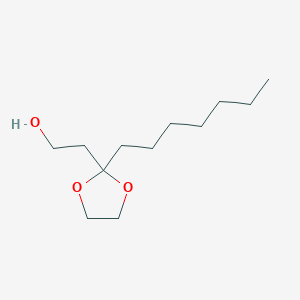

![[4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid](/img/structure/B14273682.png)
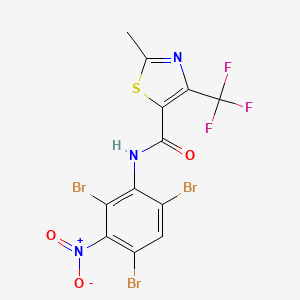
![[2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane](/img/structure/B14273687.png)
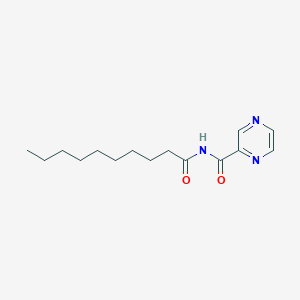

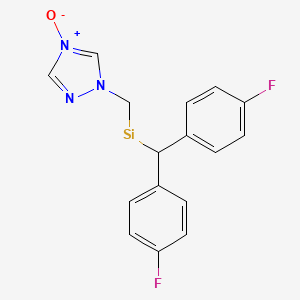
![1-Octyl-4-[(4-octylphenoxy)methyl]benzene](/img/structure/B14273707.png)
